molecular formula C53H69N15O10 B150308 Ngp-msh CAS No. 130333-59-4

Ngp-msh

Cat. No. B150308
M. Wt: 1076.2 g/mol
InChI Key: IAMUXBVVHDUNHK-AOOVVNKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ngp-msh is a potent synthetic peptide that has gained attention in scientific research due to its ability to regulate various physiological processes. It is a derivative of melanocyte-stimulating hormone (MSH), which is produced by the pituitary gland. Ngp-msh is a modified version of MSH that has been engineered to increase its potency and stability.

Mechanism Of Action

Ngp-msh exerts its effects by binding to specific receptors in the body. The primary receptor for Ngp-msh is the melanocortin-4 receptor (MC4R), which is expressed in various tissues, including the brain, adipose tissue, and immune cells. Activation of MC4R by Ngp-msh leads to the activation of various signaling pathways, including the cyclic AMP (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways regulate various physiological processes, including inflammation, metabolism, and immune function.

Biochemical And Physiological Effects

Ngp-msh has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Ngp-msh has also been shown to have anti-oxidant effects by reducing oxidative stress and increasing the production of endogenous anti-oxidants. Additionally, Ngp-msh has been shown to regulate metabolism by increasing energy expenditure and reducing food intake. Ngp-msh has also been shown to have a role in regulating immune function, including the modulation of T cell activation and the regulation of cytokine production.

Advantages And Limitations For Lab Experiments

One of the advantages of Ngp-msh is its high potency and stability, which makes it an ideal candidate for use in scientific research. Ngp-msh is also relatively easy to synthesize using SPPS, which makes it accessible to researchers. However, one of the limitations of Ngp-msh is its high cost, which can limit its use in large-scale experiments. Additionally, Ngp-msh has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for the use of Ngp-msh in scientific research. One area of interest is the potential use of Ngp-msh in the treatment of obesity and metabolic disorders. Ngp-msh has been shown to regulate metabolism and reduce food intake, which makes it a promising candidate for the development of new therapies. Additionally, Ngp-msh has been shown to have a role in regulating immune function, which has implications for the treatment of autoimmune diseases. Further research is needed to fully understand the potential therapeutic applications of Ngp-msh.

Synthesis Methods

Ngp-msh is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis that involves the stepwise addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid that is activated with a coupling reagent to react with the incoming amino acid. The process is repeated until the desired peptide sequence is obtained. Ngp-msh is synthesized using a modified version of this process, which involves the use of specific protecting groups and modifications to increase the stability and potency of the peptide.

Scientific Research Applications

Ngp-msh has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. Ngp-msh has also been studied for its potential use in the treatment of various conditions, including obesity, diabetes, and cardiovascular disease. Additionally, Ngp-msh has been shown to have a role in regulating the immune system, which has implications for the treatment of autoimmune diseases.

properties

CAS RN

130333-59-4

Product Name

Ngp-msh

Molecular Formula

C53H69N15O10

Molecular Weight

1076.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-acetamidohexanoyl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-2-(4-hydroxyanilino)pentanediamide

InChI

InChI=1S/C53H69N15O10/c1-3-4-14-39(62-31(2)69)50(76)68-46(72)29-60-47(73)43(25-33-27-59-38-15-9-8-13-37(33)38)66-48(74)40(16-10-23-58-53(55)56)64-51(77)42(24-32-11-6-5-7-12-32)65-52(78)44(26-35-28-57-30-61-35)67-49(75)41(21-22-45(54)71)63-34-17-19-36(70)20-18-34/h5-9,11-13,15,17-20,27-28,30,35,39-44,59,63,70H,3-4,10,14,16,21-26,29H2,1-2H3,(H2,54,71)(H,60,73)(H,62,69)(H,64,77)(H,65,78)(H,66,74)(H,67,75)(H4,55,56,58)(H,68,72,76)/t35?,39-,40-,41-,42+,43-,44-/m0/s1

InChI Key

IAMUXBVVHDUNHK-AOOVVNKTSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@H](CCC(=O)N)NC5=CC=C(C=C5)O)NC(=O)C

SMILES

CCCCC(C(=O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4C=NC=N4)NC(=O)C(CCC(=O)N)NC5=CC=C(C=C5)O)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4C=NC=N4)NC(=O)C(CCC(=O)N)NC5=CC=C(C=C5)O)NC(=O)C

synonyms

Ac-4-Nle-5-Glu(GBH)-7-Phe-alpha-MSH(4-10)-NH2
alpha-MSH (4-10)amide, acetyl-norleucyl(4)-glutamic acid(gamma-4'-hydroxyanilide)(5)-phenylalanine(7)-
alpha-MSH (4-10)NH2, Ac-Nle(4)-Glu(gamma-4'-hydroxyanilide)(5)-Phe(7)-
NGP-MSH

Origin of Product

United States

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